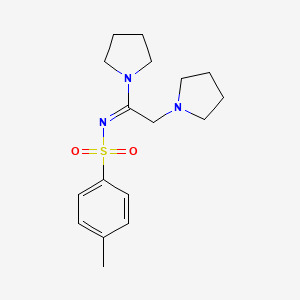![molecular formula C16H16N2O B5795974 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5795974.png)
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research in recent years. It is a benzimidazole derivative that has been synthesized and studied for its potential applications in various fields, including medicine and agriculture. In
Scientific Research Applications
1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole has been studied for its potential applications in various scientific research fields. It has shown promising results in the treatment of cancer, diabetes, and infectious diseases. In cancer research, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and glucose uptake. In infectious disease research, it has been found to possess antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and pathways involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. It has also been suggested that it interacts with specific receptors and transporters in the cell membrane, leading to altered cellular functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole have been studied extensively. It has been found to have antioxidant, anti-inflammatory, and immunomodulatory properties. It has also been shown to affect various metabolic pathways, such as lipid metabolism and energy production. In addition, it has been found to have a neuroprotective effect and to improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole in lab experiments include its ease of synthesis, low toxicity, and diverse biological activities. It can be used in various assays and experiments to study its effects on different cellular processes. However, its limitations include its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole. One direction is to explore its potential applications in the treatment of other diseases, such as neurological disorders and cardiovascular diseases. Another direction is to investigate its mechanism of action in more detail to identify specific targets and pathways. Furthermore, the development of more efficient synthesis methods and purification techniques can improve the yield and purity of the compound, making it more accessible for scientific research.
Synthesis Methods
The synthesis method of 1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole involves the condensation of 2-(3-methylphenoxy)ethylamine with o-phenylenediamine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield of the product depends on various factors such as the reaction time, temperature, and reactant ratio. The purity of the product can be improved by recrystallization and purification techniques.
properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-13-5-4-6-14(11-13)19-10-9-18-12-17-15-7-2-3-8-16(15)18/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXSTZSRZFEUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)

![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)




![3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5795979.png)